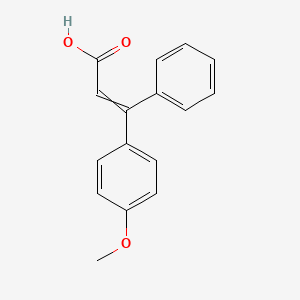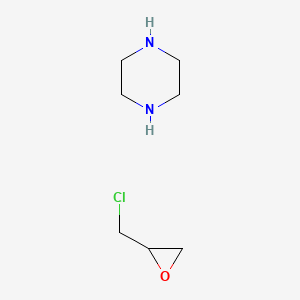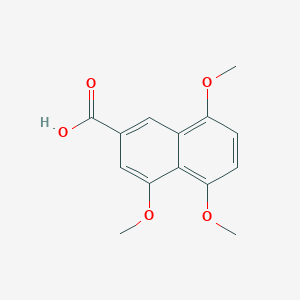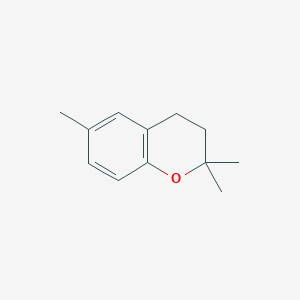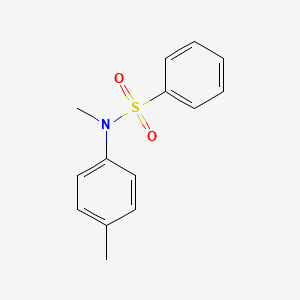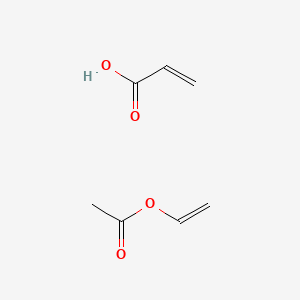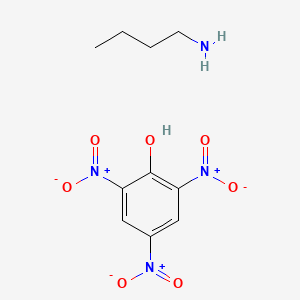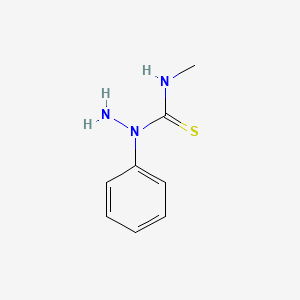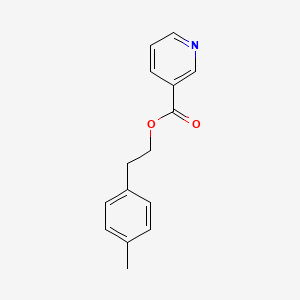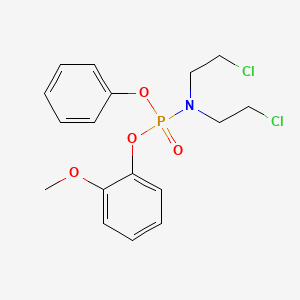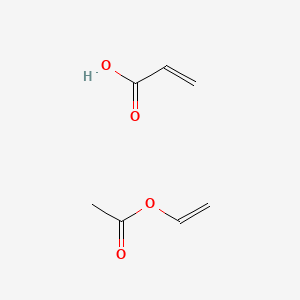
as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a p-chloro-alpha-phenylbenzyl group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Diamines and Nitriles: This method involves the reaction of diamines with nitriles in the presence of a catalyst.
Condensation Reactions: Condensation of aldehydes or ketones with amines can also lead to the formation of triazine rings.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The p-chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may produce various substituted triazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Triazine derivatives are often used as catalysts in organic synthesis.
Material Science: Used in the development of advanced materials, such as polymers and resins.
Biology
Biological Probes: Used as probes to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Agriculture: Used in the formulation of herbicides and pesticides.
Textile Industry: Employed in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazine: The parent compound with a simple triazine ring.
Chlorotriazine: Triazine derivatives with chlorine substituents.
Phenyltriazine: Triazine compounds with phenyl groups.
Uniqueness
The presence of the p-chloro-alpha-phenylbenzyl group in as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- imparts unique chemical properties, such as increased stability and specific reactivity, distinguishing it from other triazine derivatives.
Eigenschaften
CAS-Nummer |
22201-93-0 |
|---|---|
Molekularformel |
C16H16ClN3 |
Molekulargewicht |
285.77 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)-phenylmethyl]-1,2,5,6-tetrahydro-1,2,4-triazine |
InChI |
InChI=1S/C16H16ClN3/c17-14-8-6-13(7-9-14)15(12-4-2-1-3-5-12)16-18-10-11-19-20-16/h1-9,15,19H,10-11H2,(H,18,20) |
InChI-Schlüssel |
CYVJNUPECIMGIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



